1-[3-(Difluoromethoxy)phenyl]piperazine
Overview
Description
“1-[3-(Difluoromethoxy)phenyl]piperazine” is a chemical compound with the molecular formula C11H14F2N2O . It has an average mass of 228.238 Da .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered ring containing two opposing nitrogen atoms .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 228.24 . The compound is stored at 4 degrees Celsius and is in liquid form .Scientific Research Applications
Antidepressant Potential
1-[3-(Difluoromethoxy)phenyl]piperazine derivatives have been explored for their antidepressant-like effects. A study synthesized novel derivatives and evaluated their activities using behavioral tests in mice. These compounds showed significant reduction in immobility time, indicating potential antidepressant-like effects without affecting locomotor activities, suggesting specificity of the antidepressant-like effects of these compounds (Özkay et al., 2013).
Antifungal Activity
Derivatives of this compound, such as 3-piperazine-bis(benzoxaborole), have demonstrated significant antifungal activity. A study found that 3-piperazine-bis(benzoxaborole) had higher inhibitory activity towards certain fungi strains compared to standard antibiotics, highlighting its potential as an antifungal agent (Wieczorek et al., 2014).
Anticancer Activities
In the realm of cancer research, certain this compound derivatives have shown promising results. Studies have synthesized and investigated such derivatives for their anticancer activities. For instance, certain derivatives demonstrated significant antiproliferative effects against breast cancer cells, indicating their potential as anticancer agents (Yurttaş et al., 2014).
Anti-Bone Cancer Activity
Further emphasizing the potential in cancer treatment, a heterocyclic compound based on this compound showed notable anti-bone cancer activity. This compound was evaluated against human bone cancer cell lines, demonstrating its therapeutic potential in this field (Lv et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-11(13)16-10-3-1-2-9(8-10)15-6-4-14-5-7-15/h1-3,8,11,14H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCOSSYLDOXDNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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